molecular formula C10H9BrF2N2O B8172343 5-Bromo-N-(3,3-difluorocyclobutyl)nicotinamide

5-Bromo-N-(3,3-difluorocyclobutyl)nicotinamide

Cat. No.: B8172343
M. Wt: 291.09 g/mol
InChI Key: GATLATDLQOWTLZ-UHFFFAOYSA-N
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Description

5-Bromo-N-(3,3-difluorocyclobutyl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamides. This compound is characterized by the presence of a bromine atom at the 5-position of the nicotinamide ring and a 3,3-difluorocyclobutyl group attached to the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(3,3-difluorocyclobutyl)nicotinamide typically involves the bromination of nicotinamide followed by the introduction of the 3,3-difluorocyclobutyl group. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

For industrial production, the process may involve continuous flow reactors to ensure high yield and purity. The use of tubular diazotization reaction technology can be advantageous for preparing diazonium salts, which are intermediates in the synthesis of brominated compounds. This method offers benefits such as reduced side reactions, improved reaction stability, and energy efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(3,3-difluorocyclobutyl)nicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Amidation: The compound can participate in amidation reactions to form new amide bonds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield new amide derivatives, while oxidation reactions can produce oxidized nicotinamide compounds .

Scientific Research Applications

5-Bromo-N-(3,3-difluorocyclobutyl)nicotinamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Bromo-N-(3,3-difluorocyclobutyl)nicotinamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation and cancer, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-N-(4-(pyrrolidinyl)piperidinyl)nicotinamide: A nicotinamido-pyrrolidine compound with similar structural features.

    5-Bromonicotinamide: A simpler analog with a bromine atom at the 5-position of the nicotinamide ring.

Uniqueness

5-Bromo-N-(3,3-difluorocyclobutyl)nicotinamide is unique due to the presence of the 3,3-difluorocyclobutyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, reactivity, and interaction with molecular targets compared to other similar compounds .

Properties

IUPAC Name

5-bromo-N-(3,3-difluorocyclobutyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2N2O/c11-7-1-6(4-14-5-7)9(16)15-8-2-10(12,13)3-8/h1,4-5,8H,2-3H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATLATDLQOWTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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